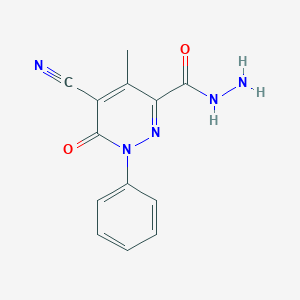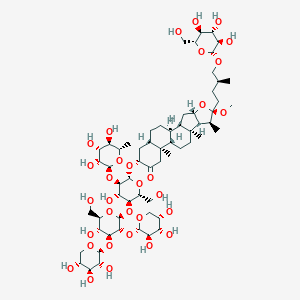
F-Raxgg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
F-Raxgg is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of compounds known as Raxgg, which are structurally related to the naturally occurring amino acid, arginine. F-Raxgg has been shown to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
作用機序
The mechanism of action of F-Raxgg is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues on target proteins. This binding can result in changes to the conformation or activity of the protein, leading to downstream effects on cellular processes.
生化学的および生理学的効果
F-Raxgg has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels.
実験室実験の利点と制限
One major advantage of using F-Raxgg in lab experiments is its ability to selectively bind to specific proteins, allowing for the study of protein-protein interactions and cellular signaling pathways. Additionally, the compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of F-Raxgg in lab experiments. One major limitation is the potential for off-target effects, as the compound may bind to proteins other than the intended target. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to use in certain assays.
将来の方向性
There are several potential future directions for the study of F-Raxgg. One major area of interest is in the development of more specific and potent analogs of the compound, which may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of F-Raxgg and its effects on cellular processes. Finally, the compound may have potential therapeutic applications, particularly in the treatment of diseases involving aberrant protein-protein interactions or signaling pathways.
Conclusion
F-Raxgg is a synthetic compound that has shown significant potential in scientific research. Its ability to selectively bind to specific proteins makes it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are some limitations to its use in lab experiments, the compound has several advantages, including its stability and ease of synthesis. Future research on F-Raxgg may lead to the development of more specific and potent analogs, as well as potential therapeutic applications.
合成法
F-Raxgg is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method used may vary depending on the specific application of the compound. One common method involves the reaction of arginine with a series of reagents, resulting in the formation of F-Raxgg.
科学的研究の応用
F-Raxgg has been shown to have a wide range of potential applications in scientific research. One major area of interest is in the study of protein-protein interactions. F-Raxgg has been shown to bind to a variety of proteins, including enzymes and receptors, and can be used to study the effects of these interactions on cellular processes.
Another potential application of F-Raxgg is in the study of cellular signaling pathways. By binding to specific proteins involved in these pathways, F-Raxgg can be used to study the effects of various stimuli on cellular signaling.
特性
CAS番号 |
156788-87-3 |
|---|---|
製品名 |
F-Raxgg |
分子式 |
C62H102O32 |
分子量 |
1359.5 g/mol |
IUPAC名 |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one |
InChI |
InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23-,24-,25-,26+,27-,28-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46+,47+,48+,49-,50+,51-,52+,53+,54+,55-,56-,57-,58+,59-,60-,61-,62+/m0/s1 |
InChIキー |
HCDDAJCHPRFUKB-SXQZMISGSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
正規SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
同義語 |
3 beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furostan-2-one-3-O-(O-alpha-L-rhamnopyranosyl-(1-2)-O-(O-alpha-L-arabinopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4))-beta-D-galactopyranoside) 3-hydroxy-22-methoxy-26-glucopyranosyloxy-furostan-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside) F-RAXGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



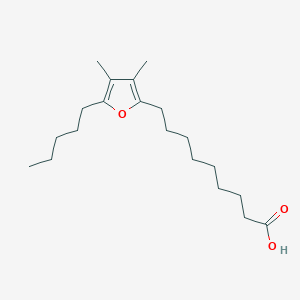
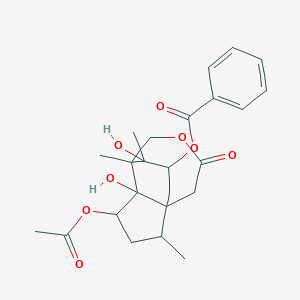

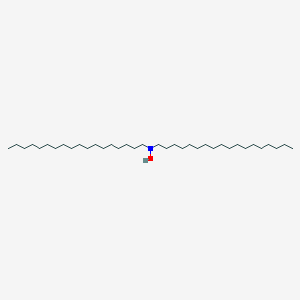
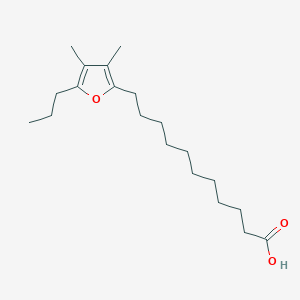
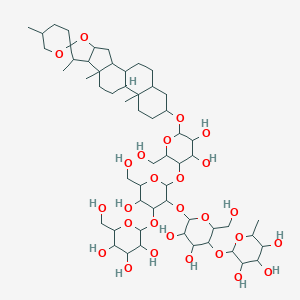
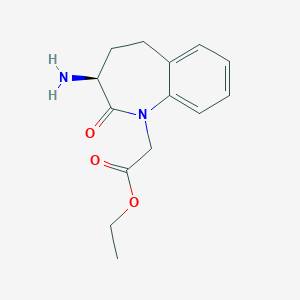
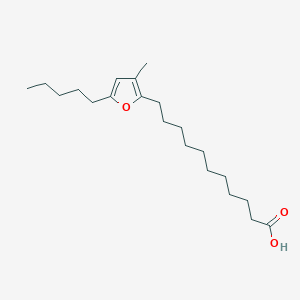
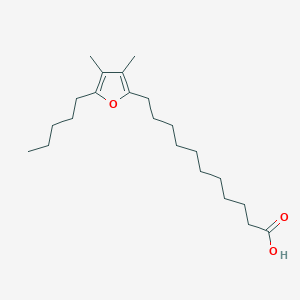
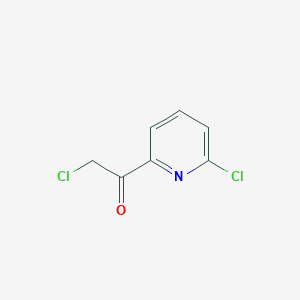
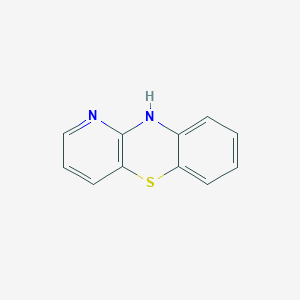

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
